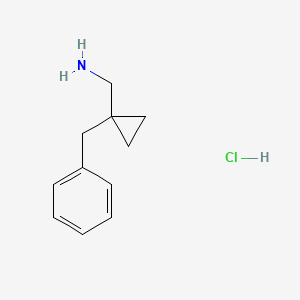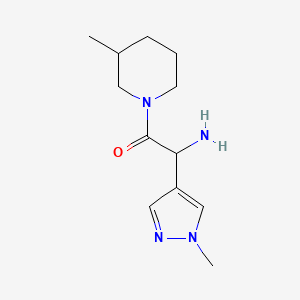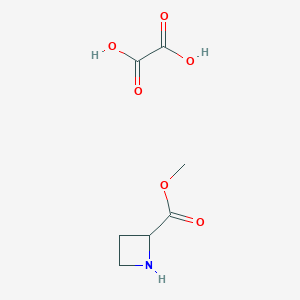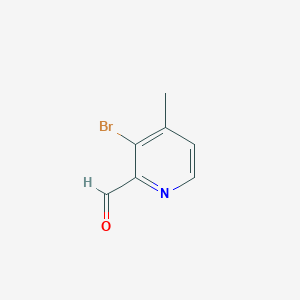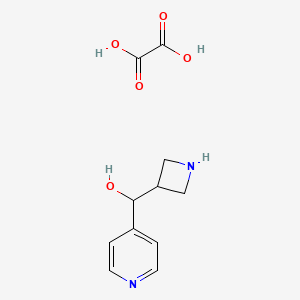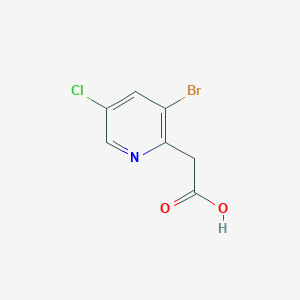
2-(3-Bromo-5-chloropyridin-2-yl)acetic acid
Übersicht
Beschreibung
“2-(3-Bromo-5-chloropyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1214341-90-8 . It has a molecular weight of 250.48 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrClNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Large-Scale Synthesis : 2-(3-Bromo-5-chloropyridin-2-yl)acetic acid is used in the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. An efficient access method for these compounds has been developed, suitable for large-scale synthesis (Morgentin et al., 2009).
Insecticidal Activity Synthesis : This chemical is instrumental in the synthesis of 1,3,4-oxadiazoles, which exhibit insecticidal activity. Its preparation starts from easily available 2-chloro-5-chloromethylpyridine, indicating its role in creating compounds with potential agricultural applications (Holla et al., 2004).
Synthesis of Acetamides : A method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides involves starting from compounds like this compound. These acetamides have potential biological properties, making the synthesis method valuable for creating diverse functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Structural Characterization and Biological Activity : The compound 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide has been synthesized and characterized, showcasing the potential for structural modifications and assessing its biological activities like fungicidal and antiviral properties (Li et al., 2015).
Synthesis of Complexes with Anti-cancer Activity : Novel complexes based on derivatives of 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester have been synthesized. These complexes have been characterized and evaluated for their in vitro cytotoxicities against various cancer cell lines, indicating a potential application in cancer research and treatment (Qiao et al., 2021).
Synthesis of Bioactive Compounds : This chemical serves as a starting material for synthesizing various bioactive compounds, such as those with insecticidal and fungicidal activities. This highlights its role in developing new agricultural chemicals (Zhang et al., 2019).
Crystallography and Structural Studies
Crystal Structure Analysis : Studies involving crystallography, such as the investigation of 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide, provide insights into the molecular structures and intermolecular interactions of compounds derived from this compound (Chirita et al., 2013).
Structural Studies for Drug Design : The synthesis and structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, derived from 2-aminopyridines similar to this compound, provide valuable information for designing new drugs and understanding molecular interactions (Chui et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-5-chloropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOCSQBKFBYLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


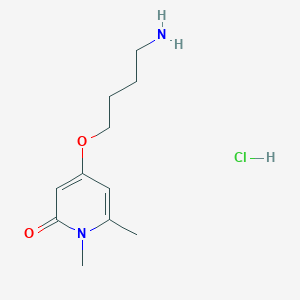
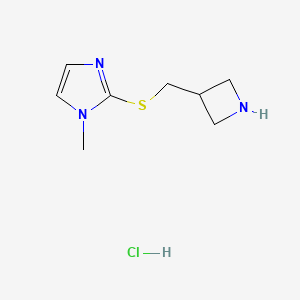
![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)
